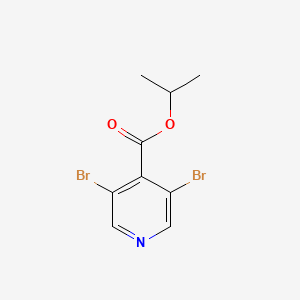

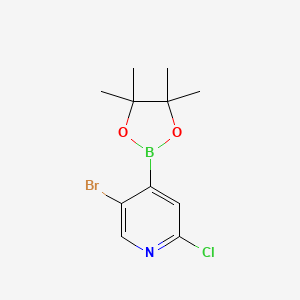

5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester

Vue d'ensemble

Description

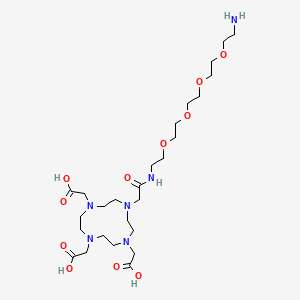

5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester is a type of organoboron compound. It is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

Pinacol boronic esters, including this compound, are synthesized through various methods. Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The structure of this compound is characterized by the presence of a boronic ester group (Bpin). This group is generally considered bulky due to the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common application of this compound . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique

Synthesis and Coupling Reactions

Boronic acid pinacol esters are pivotal in Suzuki coupling reactions, enabling the formation of complex organic structures through the connection of organic building blocks. The use of these esters in the Suzuki-Miyaura coupling has been demonstrated for various substrates, leading to significant yields of coupled products. For example, the synthesis and Suzuki coupling reactions of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester were successfully carried out, yielding a range of coupled products with high efficiency (Batool et al., 2016). This showcases the versatility of boronic acid pinacol esters in facilitating the introduction of electron-withdrawing groups into organic compounds.

Analytical Strategies

Analyzing the purity and stability of highly reactive pinacolboronate esters poses significant challenges, particularly due to their tendency to hydrolyze to the corresponding boronic acids. Unconventional analytical methods have been developed to address these challenges, utilizing non-aqueous and aprotic solvents along with highly basic mobile phases to stabilize and analyze these compounds (Zhong et al., 2012). This research underscores the importance of adapting analytical techniques to accurately assess the quality of pinacolboronate esters used in synthesis.

Synthetic Building Blocks

Boronic acid pinacol esters serve as versatile synthetic intermediates for constructing more complex molecules. The preparation of organosilatrane building blocks using pinacol boronic ester and ethynyl analogues via palladium-catalyzed reactions exemplifies the stability and synthetic utility of these compounds in forming new chemical entities (Brennan et al., 2014). These building blocks are crucial for the development of novel materials and pharmaceuticals.

Polymer Synthesis

In the field of polymer chemistry, boronic acid pinacol esters have been employed in the synthesis of π-conjugated polymers with boronate-terminated moieties. These polymers have potential applications in materials science and organic electronics. The iterative and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization technique allows for the synthesis of high-molecular-weight polymers, demonstrating the role of boronic acid pinacol esters in advancing polymer chemistry (Nojima et al., 2016).

Safety and Hazards

Orientations Futures

The use of boronic acid-based linkages, including boronic acid esters, is expected to continue in the development of novel materials that show a longer lifetime and can be easily recycled . They are also expected to be utilized in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins .

Mécanisme D'action

Target of Action

5-Bromo-2-chloropyridine-4-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon-carbon bonds in organic molecules, where it plays a crucial role in facilitating bond formation .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs, with the organic groups being transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction facilitated by this compound can lead to a broad range of functional group transformations . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that pinacol boronic esters, in general, are usually bench stable, easy to purify, and often commercially available

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of organic compounds, including anti-tumour inhibitor pyrimidine compounds .

Action Environment

The action of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions in which it is used .

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSGLCXBJIRHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401144297 | |

| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121514-81-4 | |

| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)